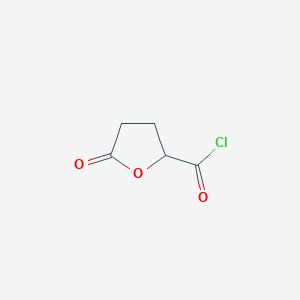
5-OXOOXOLANE-2-CARBONYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-OXOOXOLANE-2-CARBONYL CHLORIDE is a chemical compound with the molecular formula C5H5ClO3. It is also known by other names such as 5-oxotetrahydrofuran-2-carbonyl chloride and this compound . This compound is characterized by its yellow to brown liquid form and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXOOXOLANE-2-CARBONYL CHLORIDE typically involves the reaction of tetrahydrofuran with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetrahydrofuran+Phosgene→5-Oxotetrahydro-2-furancarbonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
5-OXOOXOLANE-2-CARBONYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-oxotetrahydrofuran-2-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-oxotetrahydrofuran-2-carbonyl chloride can be formed.
Hydrolysis Product: The major product of hydrolysis is 5-oxotetrahydrofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-OXOOXOLANE-2-CARBONYL CHLORIDE has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-OXOOXOLANE-2-CARBONYL CHLORIDE involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxotetrahydrofuran-2-carboxylic acid
- 5-Oxooxolane-2-carbonyl chloride
- 2-Furancarbonyl chloride, tetrahydro-5-oxo-
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of substituted derivatives. Its electrophilic chlorine atom makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Propiedades
Número CAS |
82977-45-5 |
|---|---|
Fórmula molecular |
C5H5ClO3 |
Peso molecular |
148.54 g/mol |
Nombre IUPAC |
5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2 |
Clave InChI |
NNDIFJWAEOADAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














